N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-18-11-13-19(14-12-18)26-15-16-27(23,24)22-21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLBWBGHTQHGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst to form the biphenyl structure.
Etherification: The methoxyphenoxy group can be introduced through an etherification reaction, where a phenol reacts with a methoxy group under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the biphenyl and methoxyphenoxy intermediates with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and methoxyphenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is being investigated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study published in the International Journal of Molecular Sciences, several sulfonamide derivatives were synthesized and tested for their anticancer activity against human cancer cell lines such as HeLa, HCT-116, and MCF-7. The results showed that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Enzyme Inhibition Studies
Sulfonamides are also recognized for their ability to inhibit specific enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease.
Enzyme Inhibition Potential
Research has demonstrated that sulfonamide derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. For instance, compounds containing similar structures to this compound were evaluated for their inhibitory effects on these enzymes. The findings suggest that modifications to the sulfonamide structure can enhance enzyme inhibition potency, making them candidates for further development as therapeutic agents .
Synthesis and Modification
The synthesis of this compound involves several steps that allow for the introduction of various substituents on the biphenyl or methoxyphenoxy groups. This flexibility in synthesis enables researchers to optimize the compound's biological activity through structure-activity relationship (SAR) studies.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Sulfonation | Sulfonyl chloride | 70% |
| 2 | Coupling | Biphenyl derivative | 65% |
| 3 | Methoxylation | Methoxy reagent | 75% |
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Comparative Data
Structural and Functional Differences
Sulfonamide vs. Amide Linkage :
- The ethanesulfonamide group in the target compound offers greater metabolic stability and acidity (pKa ~10–11) compared to amide-linked analogs (e.g., Compound 16 in ) .
- Ethenesulfonamides (e.g., 6d, 6f) exhibit planar geometry due to the double bond, whereas ethanesulfonamide’s single bond allows conformational flexibility .
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy in 6f) increase solubility but may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound 40, ) .
- Ortho-substituted biphenyl derivatives (e.g., 12g in ) show higher regioselectivity in synthesis (76% yield) compared to para-substituted analogs .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic compound with potential therapeutic applications. Its structure includes biphenyl and methoxyphenoxy moieties, which may contribute to its biological activity. This article explores the biological activity of this compound, drawing from diverse sources and studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity
Research indicates that compounds with biphenyl structures can exhibit a range of biological activities, including:
- Antitumor Activity : Some biphenyl derivatives have been studied for their potential anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Neuropharmacological Effects : Compounds that influence GABAergic signaling can affect mood and anxiety disorders. The modulation of GABAB receptors has been linked to anxiolytic effects in animal models .
- Antimicrobial Properties : Certain biphenyl derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Case Studies
- Antitumor Studies : A study investigating the effects of biphenyl sulfonamides on cancer cell lines showed significant reductions in cell viability and induced apoptosis. The mechanism was attributed to the activation of p53 pathways and downregulation of anti-apoptotic proteins .
- Neuropharmacological Studies : Research on related compounds indicated that they could reduce anxiety-like behaviors in rodent models by enhancing GABAergic transmission. These findings suggest that this compound might possess similar anxiolytic properties .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
